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Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102

Technical Guide: (2S,6S)-2,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound of significant interest in
medicinal chemistry and drug development. As a specific stereoisomer of 2,6-
dimethylmorpholine, its defined three-dimensional structure makes it a valuable building block
for the synthesis of complex, biologically active molecules. This guide provides an in-depth
overview of its chemical properties, a detailed experimental protocol for its synthesis, and its
application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data

The fundamental chemical and physical properties of (2S,6S)-2,6-dimethylmorpholine are
summarized below.
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Property Value Reference
CAS Number 276252-73-4 [11[2]
Molecular Formula C6H13NO [1][2]
Molecular Weight 115.17 g/mol [11[2]
Appearance Clear liquid [3]

Boiling Point 146.6 °C at 760 mmHg

Density 0.9346 g/cm? at 20 °C [3]

Synthesis of (2S,6S)-2,6-dimethylmorpholine

The enantiomerically pure (2S,6S)-2,6-dimethylmorpholine is synthesized in a two-stage
process. The first stage involves the synthesis of a racemic mixture of cis- and trans-2,6-
dimethylmorpholine, followed by the separation of the trans-diastereomer. The second stage is
a chiral resolution of the racemic trans-2,6-dimethylmorpholine to isolate the desired (2S,6S)-
enantiomer.

Stage 1: Synthesis of Racemic 2,6-dimethylmorpholine

This stage focuses on the cyclization of diisopropanolamine using sulfuric acid to yield a
mixture of cis- and trans-2,6-dimethylmorpholine. The trans-isomer is then separated by
fractional distillation.

Experimental Protocol:

e Reaction Setup: In a suitable reactor, simultaneously add diisopropanolamine and 90-120%
strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied
from 1:1.0 to 1:3.0 to optimize the yield of the trans-isomer.[4][5]

o Reaction Conditions: The reaction mixture is stirred without external cooling, allowing the
exothermic reaction to raise the temperature to between 85 °C and 170 °C. Following the
initial reaction, the mixture is heated to a temperature between 150 °C and 190 °C for 1 to 25
hours, during which water is distilled off.[4][5]
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o Work-up: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide
solution.

 Purification: The crude product is then subjected to fractional distillation to separate the
trans-2,6-dimethylmorpholine from the cis-isomer and other byproducts.[2]

Molar Ratio Reaction . )

B Reaction Time . trans-Isomer
(Diisopropanol Temperature Total Yield (%)

. (hours) Content (%)

amine:H2S04) (°C)
1:.1.5 180 5 96 20
1:2.0 180 3 94 16
1:.3.0 180 3 91 12

Note: The yields and isomer ratios can be influenced by the specific reaction conditions.

Stage 2: Chiral Resolution of trans-2,6-
dimethylmorpholine

This stage employs a classical resolution technique using a chiral resolving agent, D-mandelic
acid, to selectively crystallize the (2S,6S)-enantiomer.

Experimental Protocol:

e Salt Formation: Dissolve racemic trans-2,6-dimethylmorpholine in a suitable solvent, such as
isopropanol.[1] Add up to 0.5 molar equivalents of D-mandelic acid per mole of the racemic
amine.[1][2]

o Crystallization: The salt of (2S,6S)-2,6-dimethylmorpholine with D-mandelic acid will
preferentially crystallize from the solution. The crystallization process can be enhanced by
cooling the solution.

« |solation of the Salt: The crystallized salt is collected by filtration and can be recrystallized
from isopropanol to achieve high optical purity (>98% diastereomeric excess).[2]
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 Liberation of the Free Base: The purified salt is then treated with a base, such as sodium
hydroxide solution, to liberate the free (2S,6S)-2,6-dimethylmorpholine.

 Final Purification: The final product can be isolated by extraction with an organic solvent
followed by distillation under reduced pressure.[2]

Application in Drug Development: A Focus on
Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated
into drug candidates to improve their pharmacological properties. The rigid, chiral structure of
(2S,6S)-2,6-dimethylmorpholine makes it an attractive building block for the synthesis of
highly specific and potent kinase inhibitors.

While the cis-isomer of 2,6-dimethylmorpholine is found in the potent Polo-like kinase 4 (PLK4)
inhibitor CFI-400945, the trans-isomer and its enantiomers are also of significant interest in the
design of novel therapeutics.[6] PLK4 is a crucial regulator of centriole duplication, and its
inhibition can lead to mitotic defects and cell death in cancer cells.[7]

Below is a conceptual workflow illustrating the synthesis and potential application of
(2S,6S)-2,6-dimethylmorpholine in the development of kinase inhibitors.
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Caption: A logical workflow for the synthesis and application of (2S,6S)-2,6-
dimethylmorpholine.

The following diagram illustrates the central role of PLK4 in the cell cycle, highlighting why it is
an attractive target for cancer therapy.
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Caption: The role of PLK4 in cell cycle regulation and the effect of its inhibition.
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Conclusion

(2S,6S)-2,6-dimethylmorpholine is a valuable chiral intermediate with significant potential in
the development of novel pharmaceuticals. The synthetic route, involving the resolution of the
racemic trans-isomer, provides a reliable method for obtaining this enantiomerically pure
compound. Its incorporation into kinase inhibitors and other biologically active molecules
continues to be an area of active research, offering opportunities for the development of more
selective and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152102?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

